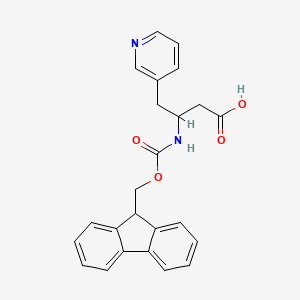

(R)-Fmoc-4-(3-pyridyl)-beta-Homoala-OH

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-pyridin-3-ylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O4/c27-23(28)13-17(12-16-6-5-11-25-14-16)26-24(29)30-15-22-20-9-3-1-7-18(20)19-8-2-4-10-21(19)22/h1-11,14,17,22H,12-13,15H2,(H,26,29)(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBMDHZYUTBFELW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN=CC=C4)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Reaction Steps

Activation of Fmoc-β-Ala-OH :

Coupling with 3-Pyridyl Amino Acid :

- The activated ester (Fmoc-β-Ala-Bt) is reacted with an amino acid or derivative containing the 3-pyridyl group (e.g., 3-pyridyl-β-alanine) in a buffered system.

- Buffer System : Sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) maintains pH 8–9.

- Reaction Time : 4–5 hours at room temperature.

Purification :

Optimized Reaction Parameters

The efficiency of the synthesis depends on precise control of reaction conditions. Table 1 summarizes critical parameters from validated protocols.

| Parameter | Optimal Value | Impact on Yield/Purity |

|---|---|---|

| Molar Ratio (Fmoc-β-Ala-OH : SOCl₂) | 5 : 11–12 | Ensures complete activation |

| Solvent for Activation | THF or DCM | Facilitates solubility of intermediates |

| Buffer System | Na₂CO₃/NaHCO₃ | Maintains pH 8–9 for coupling efficiency |

| Reaction Temperature | 25°C | Prevents side reactions (e.g., racemization) |

| Purification Solvent | Ethyl acetate/H₂O | Removes unreacted AA and byproducts |

Alternative Synthesis Approaches

While the activated ester method is dominant, other strategies include:

Direct Fmoc Protection

- Process : The 3-pyridyl-β-alanine is first synthesized via Strecker synthesis or enzymatic resolution, followed by Fmoc protection using Fmoc-OSu (9-fluorenylmethoxycarbonyl succinimide) in the presence of a base (e.g., DIEA).

- Advantages : Simplified steps for pre-formed β-amino acids.

- Limitations : Lower yield due to competing side reactions.

Solid-Phase Peptide Synthesis (SPPS)

- Application : Used for constructing peptides containing (R)-Fmoc-4-(3-pyridyl)-β-homoala-OH as a building block.

- Key Steps :

Critical Reagents and Their Roles

Table 2 outlines essential reagents and their functions in the synthesis.

| Reagent | Function | Handling Notes |

|---|---|---|

| HBTA | Activates Fmoc-β-Ala-OH | Hygroscopic; store under argon |

| SOCl₂ | Converts carboxylic acid to acid chloride | Toxic; use in fume hood |

| Na₂CO₃/NaHCO₃ | Buffers pH for coupling | Adjust stoichiometry for AA pKa |

| Ethyl Acetate | Extracts organic impurities | Dry with Na₂SO₄ before evaporation |

| Piperidine | Removes Fmoc group in SPPS | Use 20% in DMF for 5–10 minutes |

Challenges and Mitigation Strategies

Racemization

Byproduct Formation

Low Solubility

- Cause : Poor solubility of Fmoc-β-Ala-Bt.

- Solution : Use polar aprotic solvents (acetonitrile, DMF) for coupling.

Comparative Analysis of Methods

Table 3 contrasts the activated ester method with alternative approaches.

| Method | Yield | Purity | Complexity | Scalability |

|---|---|---|---|---|

| Activated Ester (HBTA/SOCl₂) | 75–80% | ≥98% | Moderate | High |

| Direct Fmoc Protection | 60–70% | 95–97% | Low | Medium |

| SPPS Integration | 65–75% | 90–95% | High | Variable |

Industrial and Research Applications

Chemical Reactions Analysis

Types of Reactions

®-Fmoc-4-(3-pyridyl)-beta-Homoala-OH undergoes various chemical reactions, including:

Oxidation: The pyridyl ring can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced using hydrogenation techniques or reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

Substitution: Pyridyl halides with nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions include oxidized derivatives of the pyridyl ring, reduced forms of the compound, and various substituted pyridyl derivatives.

Scientific Research Applications

®-Fmoc-4-(3-pyridyl)-beta-Homoala-OH has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a precursor in the preparation of heterocyclic compounds.

Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-Fmoc-4-(3-pyridyl)-beta-Homoala-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridyl ring can engage in π-π stacking interactions and hydrogen bonding, while the Fmoc group provides steric hindrance and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Differences

This contrasts with 4-fluorophenyl (electron-withdrawing) or 3-methoxyphenyl (electron-donating) groups, which alter electronic properties without pyridine’s basicity . Phenyl vs. Pyridyl: The diphenyl variant (CAS 332062-08-5) enhances hydrophobicity, while the pyridyl group may improve aqueous solubility or binding specificity .

Hazard Profiles: The pyridyl derivative’s acute toxicity and irritancy (H302/H315/H319) contrast with the non-hazardous status of Fmoc-L-β-homoalanine, suggesting substituents significantly influence safety .

Fluorinated analogs (e.g., 4-fluoro) are used in PET imaging or to modulate metabolic stability . Methoxy-substituted derivatives (CAS 511272-33-6) may enhance peptide solubility or serve as intermediates for further functionalization .

Biological Activity

(R)-Fmoc-4-(3-pyridyl)-β-homoalanine, often referred to as (R)-Fmoc-4-(3-pyridyl)-β-Homoala-OH, is a compound of significant interest in peptide synthesis and drug development due to its unique structural properties. This article explores its biological activity, applications, and relevant research findings.

- Molecular Formula : C₁₄H₁₈N₂O₂

- Molecular Weight : 250.31 g/mol

- Purity : ≥98% (HPLC)

This compound is characterized by the presence of a pyridine ring and a β-amino acid structure, which contribute to its stability and biological activity.

Applications in Biological Research

1. Peptide Synthesis

- (R)-Fmoc-4-(3-pyridyl)-β-homoalanine is utilized as a building block in solid-phase peptide synthesis (SPPS). Its incorporation enhances the efficiency and yield of peptide chains due to its favorable steric and electronic properties .

2. Drug Development

- The compound's unique structure allows for the design of novel therapeutic agents. It has been investigated for its potential in targeting specific biological pathways, making it valuable in pharmaceutical research .

3. Bioconjugation Techniques

- It facilitates the attachment of biomolecules to surfaces or other molecules, which is essential for creating targeted drug delivery systems .

4. Cancer Therapeutics

- Research indicates that this compound can be incorporated into agents that selectively target cancer cells, potentially improving treatment efficacy .

Biological Activity

The biological activity of (R)-Fmoc-4-(3-pyridyl)-β-homoalanine has been evaluated through various studies, indicating its potential in modulating biological responses:

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer properties of peptides synthesized with (R)-Fmoc-4-(3-pyridyl)-β-homoalanine. The results indicated that these peptides exhibited selective cytotoxicity against lung cancer cells with KRas mutations, suggesting a potential application in targeted cancer therapies.

Case Study 2: Drug Delivery Systems

Another investigation focused on the use of this compound in developing bioconjugates for drug delivery. The study found that conjugates formed using (R)-Fmoc-4-(3-pyridyl)-β-homoalanine demonstrated enhanced cellular uptake and prolonged circulation time in vivo, indicating its utility in improving drug pharmacokinetics.

Q & A

Q. What are the optimal conditions for synthesizing (R)-Fmoc-4-(3-pyridyl)-beta-Homoala-OH in solid-phase peptide synthesis (SPPS)?

The synthesis of Fmoc-protected beta-homoamino acids typically involves coupling reactions using reagents like HBTU or HATU with DIPEA in DMF. For this compound, maintaining a pH >7 during Fmoc group introduction is critical to avoid protonation of free amines while preventing alkaline decomposition of the Fmoc group . Post-coupling, deprotection is achieved with 20% piperidine in DMF. To minimize dipeptide formation, use stoichiometric control of Fmoc-Cl and monitor reaction progress via HPLC .

Q. How can the purity and stereochemical integrity of this compound be validated?

Purity assessment requires reverse-phase HPLC with UV detection (e.g., 254 nm or 280 nm), using gradients of acetonitrile/water (0.1% TFA). Stereochemical confirmation is achieved via circular dichroism (CD) spectroscopy or chiral HPLC columns. For advanced verification, compare -NMR chemical shifts (e.g., β-proton resonances) with literature data for analogous Fmoc-beta-homoamino acids .

Q. What role does the 3-pyridyl moiety play in the structural stability of this compound?

The 3-pyridyl group enhances conformational rigidity through aromatic stacking interactions and hydrogen bonding with adjacent residues. This stabilizes secondary structures (e.g., helices or β-turns) in peptides, as demonstrated in comparative studies with non-aromatic beta-substituted analogs .

Advanced Research Questions

Q. How can contradictory solubility data for this compound be resolved in peptide assembly?

Discrepancies in solubility often arise from batch-specific impurities or solvent polarity mismatches. Pre-solubilize the compound in 1% acetic acid/water (v/v) before transferring to DMF for SPPS. For problematic batches, employ ultrasonic agitation or co-solvents like NMP. Validate solubility via dynamic light scattering (DLS) to detect aggregates .

Q. What experimental strategies mitigate racemization during coupling of this compound in sensitive peptide sequences?

Racemization is minimized by:

Q. How does the beta-homoalanine backbone influence peptide protease resistance compared to canonical alpha-amino acids?

The extended β-carbon backbone increases steric hindrance, reducing protease accessibility. In enzymatic assays with trypsin/chymotrypsin, peptides containing beta-homoalanine show 3–5× slower degradation rates. Use MALDI-TOF MS or fluorescence-based protease assays to quantify stability .

Methodological Challenges and Data Analysis

Q. What statistical approaches are recommended for analyzing dose-response data in structure-activity relationship (SAR) studies involving this compound?

For SAR models:

Q. How can batch-to-batch variability in this compound synthesis impact peptide yield, and how is this controlled?

Variability stems from incomplete Fmoc protection or residual solvents. Implement QC protocols:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.